molecular formula C10H6O7 B14504031 3-Oxalobenzene-1,2-dicarboxylic acid CAS No. 64086-99-3

3-Oxalobenzene-1,2-dicarboxylic acid

Cat. No.: B14504031
CAS No.: 64086-99-3
M. Wt: 238.15 g/mol
InChI Key: PKCVLLKHYSQMJR-UHFFFAOYSA-N
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Description

3-Oxalobenzene-1,2-dicarboxylic acid, also known as phthalic acid, is an aromatic dicarboxylic acid with the molecular formula C8H6O6. It is a white crystalline solid that is slightly soluble in water and highly soluble in alcohol and ether. This compound is widely used in the production of plasticizers, resins, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxalobenzene-1,2-dicarboxylic acid can be synthesized through the oxidation of naphthalene or ortho-xylene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically involves heating the starting material with the oxidizing agent in an acidic medium.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of ortho-xylene in the presence of a vanadium pentoxide (V2O5) catalyst. This process is carried out at high temperatures (around 400°C) and pressures, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxalobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form phthalic anhydride.

    Reduction: It can be reduced to form phthalide.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Phthalic anhydride.

    Reduction: Phthalide.

    Substitution: Nitro-phthalic acid, sulfo-phthalic acid, and halogenated phthalic acids.

Scientific Research Applications

3-Oxalobenzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and plasticizers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of aromatic dicarboxylic acids in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of resins, plasticizers, and as an intermediate in the manufacture of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxalobenzene-1,2-dicarboxylic acid involves its ability to undergo various chemical transformations due to the presence of two carboxyl groups and an aromatic ring. These functional groups allow the compound to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Oxalobenzene-1,2-dicarboxylic acid can be compared with other similar dicarboxylic acids, such as:

    Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups directly attached to each other. It is more acidic and has different reactivity compared to this compound.

    Malonic acid: Another dicarboxylic acid with two carboxyl groups separated by a methylene group. It is used in different synthetic applications and has distinct chemical properties.

    Succinic acid: A dicarboxylic acid with two carboxyl groups separated by two methylene groups. It is less reactive in electrophilic aromatic substitution reactions compared to this compound.

The uniqueness of this compound lies in its aromatic structure, which allows it to undergo a variety of electrophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.

Properties

CAS No.

64086-99-3

Molecular Formula

C10H6O7

Molecular Weight

238.15 g/mol

IUPAC Name

3-oxalophthalic acid

InChI

InChI=1S/C10H6O7/c11-7(10(16)17)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

PKCVLLKHYSQMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)C(=O)O

Origin of Product

United States

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